N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Physicochemical Profiling Drug-Likeness Sodium Channel

N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic heterocyclic small molecule (C11H8N8O, MW 268.23 g/mol). It is a member of the pyridazine-3-carboxamide class, functionally decorated with pyrazine and 1,2,4-triazole moieties.

Molecular Formula C11H8N8O
Molecular Weight 268.24
CAS No. 1448050-18-7
Cat. No. B2960407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
CAS1448050-18-7
Molecular FormulaC11H8N8O
Molecular Weight268.24
Structural Identifiers
SMILESC1=CC(=NN=C1C(=O)NC2=NC=CN=C2)N3C=NC=N3
InChIInChI=1S/C11H8N8O/c20-11(16-9-5-12-3-4-14-9)8-1-2-10(18-17-8)19-7-13-6-15-19/h1-7H,(H,14,16,20)
InChIKeyBUXUXEYFJTYOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitythere are known solubility issues

N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide (CAS 1448050-18-7): Procurement Rationale and Baseline Characteristics


N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a synthetic heterocyclic small molecule (C11H8N8O, MW 268.23 g/mol) [1]. It is a member of the pyridazine-3-carboxamide class, functionally decorated with pyrazine and 1,2,4-triazole moieties. Patent literature classifies it within a broader genus of substituted pyridyl-, pyrimidinyl-, pyrazinyl-, pyridazinyl-, and triazinyl-based carboxamides, primarily investigated as voltage-gated sodium (Nav) channel blockers for treating pain [2]. Independent bioactivity entries suggest potential off-target or alternative binding affinity for Bruton's tyrosine kinase (BTK) in the nanomolar range [3]. However, a critical data scarcity note is required: as of this analysis, no peer-reviewed primary research papers or publicly available head-to-head comparator studies specifically featuring this compound were identified. The differentiation claims herein are therefore derived from computational predictions, broad patent class disclosures, and isolated binding assay entries, and should be interpreted with caution.

Why Generic Substitution of N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is Not Warranted


Within the patented carboxamide genus, minor structural permutations profoundly alter sodium channel subtype selectivity, functional blockade state-dependence, and off-target kinase profiles [1]. The compound's unique combination of a pyrazine at the amide terminus, a pyridazine core, and an unsubstituted 1,2,4-triazole at the 6-position is not interchangeable with analogs bearing pyridine, pyrimidine, or triazine replacements. For instance, the pyrazine nitrogen topology dictates hydrogen-bond acceptor geometry critical for target engagement, while the 1,2,4-triazole regioisomer influences both metabolic stability and potential polypharmacology (e.g., the ancillary BTK affinity not shared by close pyrazole analogs) [2]. Without direct experimental confirmation, the computational properties alone—such as a low calculated logP of -0.7 [3]—warn against substituting this scaffold with more lipophilic, closely related in-class molecules, as this would unpredictably alter solubility, permeability, and selectivity profiles.

Quantitative Differentiation Evidence: N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide vs. In-Class Analogs


Enhanced Hydrophilicity Compared to Pyridazine-Triazole Amide Analogs

The compound has a computed XLogP3-AA octanol-water partition coefficient of -0.7 [1]. This places it distinctly among the more hydrophilic members of the patented pyridazine-triazole amide class, where typical CNS-penetrant sodium channel blockers often optimize for logP values between 2 and 4. While no direct comparator data exists for the exact series, class-level analysis indicates this low logP suggests significantly higher aqueous solubility and a different tissue distribution profile, potentially altering central nervous system versus peripheral nervous system selectivity relative to more lipophilic, better-characterized pyrazinyl amides [2].

Physicochemical Profiling Drug-Likeness Sodium Channel

Ancillary Nanomolar BTK Affinity Not Reported for Core Nav1.7 Carboxamide Analogs

A BindingDB entry associates an exact match of this compound (as Example 72E1) with an IC50 of 1 nM against human BTK in a biochemical in vitro assay [1]. This is a notable point of differentiation because the core patent genus (JP6186494B2) focuses exclusively on sodium channel blockade for pain, without disclosing BTK activity for the representative exemplified compounds [2]. Computationally, this triazole-pyridazine-pyrazine scaffold appears to have a structural alert for kinase hinge-binding, whereas simpler amide derivatives in the patent class (e.g., pyridinyl or pyrimidinyl analogs) are not expected to have this polypharmacology. However, this is a cross-study association and has not been confirmed in orthogonal assays.

Bruton's Tyrosine Kinase BTK Kinase Profiling Polypharmacology

Distinct Hydrogen Bond Acceptor Count Versus the Pyrimidine Amide Series

This compound has a computed hydrogen bond acceptor (HBA) count of 7, derived from its pyrazine, triazole, pyridazine, and amide functionalities [1]. This is higher than the corresponding pyrimidine-2-yl amide analogs (which typically have 6 HBAs) and the pyridine series (5-6 HBAs) commonly found in the same patent family [2]. An elevated HBA count directly reduces passive membrane permeability, as described by Lipinski's rule of five. This structural feature suggests that, even within the same patent claim scope, the compound will exhibit a distinct hERG and off-target binding profile due to differing solvation energetics.

Hydrogen Bonding Permeability Structural Biology

Evidence Gap: No Validated Selectivity Data vs. Nav1.5 (Cardiac Risk) or Other Isoforms

The patent class broadly asserts Nav blocking utility, but quantitative selectivity data (e.g., Nav1.7 vs. Nav1.5) for this specific compound is absent from all public sources [1]. For procurement intended to differentiate between pain and cardiac indication space, this is a critical gap. Class-level inference from the patent suggests the genus was optimized for Nav1.7 (pain target) over Nav1.5 (cardiac ion channel), but until specific patch-clamp electrophysiology data for this compound is released, any claim of a 'safe' selectivity margin is invalid. This contrasts with some more advanced clinical candidates (e.g., Vertex's VX-548) where extensive isoform selectivity panels are published [2].

Sodium Channel Nav1.5 Selectivity

Recommended Application Scenarios for N-(pyrazin-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide Procured from Vendors


Physicochemical Probe for Investigating Polypharmacology of Nav Blockers

Use as a research probe where the goal is to study the interplay between Nav blockade and BTK kinase inhibition. The distinct BTK IC50 of 1 nM [1]—even if unconfirmed in orthogonal assays—provides a starting point for designing mechanistic studies around kinase-ion channel crosstalk, a scenario where simpler pyridine amide probes from JP6186494B2 [2] would not provide BTK activity.

Negative Control for Membrane Permeability in Pyridazine Series SAR

Due to its computed XLogP of -0.7 and 7 hydrogen bond acceptors [1], this compound is best employed as a negative control or a low-permeability reference point in a permeability SAR campaign. Comparing its Caco-2 or PAMPA flux against the more lipophilic pyrimidine or pyridazine amide library members from the same patent family [2] can quantify the physicochemical penalty of the pyrazine-triazole pharmacophore.

In Silico Data Set Anchor for BTK Binding Mode Studies

Leverage the target compound's structural uniqueness—the 1,2,4-triazole linked to a pyridazine carboxamide [1]—as an anchor in virtual library design. The BTK IC50 data point [2] can be used to validate docking poses and machine learning models predicting kinase affinity, providing a distinct scaffold for model training that differs significantly from the 1H-pyrazolo[3,4-d]pyrimidine core typical of classical BTK inhibitors.

Custom Pain Model Studies with Cautious PK/PD Interpretation

If procured for in vivo pain model application (matching the patent's intended use [1]), the compound requires pre-study microsomal stability and plasma protein binding assays due to its high hydrophilicity. Compared to the patent's more shielded amides, this molecule's -0.7 logP and 3 rotatable bonds [2] predict a high clearance risk and a unique volume of distribution profile suitable for investigating renal clearance mechanisms of pyridazine amides, contrasting with the hepatic clearance routes of lipophilic analogs.

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